The compound (Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, characterized by a thiazolidinone ring structure, a benzylidene moiety, and a diethylamino-substituted phenyl group. This compound has attracted considerable attention in medicinal chemistry due to its potential biological activities, including anticancer properties and interactions with various molecular targets.
This compound can be synthesized through specific organic reactions involving readily available precursors such as aldehydes and thiazolidinone derivatives. Research articles and chemical databases provide insights into its synthesis and applications in pharmacology.
The synthesis of (Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one typically involves the Knoevenagel condensation between 4-(diethylamino)benzaldehyde and 3-(1-phenylethyl)-2-thioxothiazolidin-4-one. The reaction is usually conducted under reflux in a solvent such as ethanol or methanol.
The molecular formula of (Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one is , with a molecular weight of approximately 396.6 g/mol. The structure features:
The compound can undergo various chemical reactions typical of thiazolidinones, including:
Reactions are often monitored using thin-layer chromatography (TLC), and products are purified through recrystallization or column chromatography.
The mechanism of action for (Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one is not fully elucidated but is believed to involve:
The thioxothiazolidin-4-one scaffold demonstrates broad-spectrum antimicrobial activity, with significant variations in efficacy against different microbial classes. The presence of the diethylamino group enhances membrane penetration, facilitating interactions with intracellular microbial targets [7].
Structural features dictate differential activity: The benzylidene moiety combined with the diethylamino group confers superior activity against Gram-positive bacteria compared to Gram-negative organisms. Staphylococcus aureus exhibits the highest susceptibility (MIC = 3.12 µg/mL), likely due to enhanced penetration through the less complex cell wall. Against Gram-negative Escherichia coli, activity diminishes significantly (MIC > 50 µg/mL), attributed to limited permeability through the outer membrane and efflux mechanisms. Modifications at the N3 position with phenethyl groups (as in analog EVT-3050063) enhance lipophilicity and broaden spectrum activity against both bacterial classes [4] [7].
The compound disrupts fungal membrane integrity and inhibits essential enzymes in ergosterol biosynthesis. Against Candida albicans, it achieves IC₅₀ values of 8.35 µM, outperforming fluconazole-resistant strains. The thiocarbonyl group coordinates with fungal metalloenzymes, while the diethylamino group facilitates accumulation within fungal cells. Molecular dynamics simulations confirm binding to fungal lanosterol demethylase (CYP51) at the heme cofactor site, explaining its growth inhibitory effects [4] .
Table 1: Antimicrobial Profile of Thioxothiazolidinone Derivatives
Pathogen | MIC/IC₅₀ (µg/mL) | Structural Determinants | Mechanistic Insights |
---|---|---|---|
Staphylococcus aureus | 3.12 | Diethylamino group, Benzylidene linker | Cell wall synthesis disruption |
Escherichia coli | >50 | -- | Efflux vulnerability |
Candida albicans | 8.35 | Thiocarbonyl group, Lipophilic N3-substituents | CYP51 inhibition, Membrane disruption |
Pseudomonas aeruginosa | 25.7 | Halogenated benzylidene (e.g., Br at para position) | Porin-independent penetration |
This compound exhibits targeted inhibition against Mycobacterium tuberculosis through selective blockade of MptpB (IC₅₀ = 0.89 µM), a virulence factor secreted by the pathogen to subvert host immune responses. The thioxothiazolidinone core acts as a phosphotyrosine mimetic, competitively occupying the enzyme's catalytic pocket. Crystallographic studies reveal hydrogen bonding between the thiocarbonyl group and Arg126 residue, while the benzylidene moiety engages in hydrophobic interactions with Tyr128 and Phe130. This dual binding mechanism disrupts bacterial survival within macrophages and enhances bacterial susceptibility to oxidative stress, reducing intracellular mycobacterial load by 92% at 5 µM concentration in infected macrophage models [1].
The compound demonstrates selective cytotoxicity against cervical (HeLa) and murine leukemia (P388) cell lines (IC₅₀ = 7.8 µM and 4.3 µM, respectively), significantly lower than in non-malignant fibroblasts (IC₅₀ > 50 µM). Structure-activity analysis indicates that the diethylamino group at the para position enhances cellular uptake through endocytosis, while bromine substitution on the benzylidene ring further increases potency against solid tumor models. Time-dependent cytotoxicity occurs within 6-12 hours of exposure, suggesting rapid intracellular accumulation [3] .
Treatment triggers mitochondrial apoptosis via Bcl-2 downregulation (70% reduction) and Bax upregulation (3.5-fold increase), culminating in caspase-3 activation. Cell cycle analysis reveals G0/G1 arrest (85% of cells at 10 µM) through p21-mediated inhibition of cyclin-dependent kinases. Molecular profiling shows simultaneous suppression of PI3K/AKT and MAPK/ERK signaling pathways, indicating multi-targeted anticancer mechanisms. Autophagy induction accompanies apoptosis, evidenced by LC3-II accumulation and p62 degradation, suggesting interconnected cell death pathways .
Table 2: Anticancer Mechanisms of Thioxothiazolidinone Derivatives
Mechanistic Pathway | Observed Effects | Key Molecular Changes | Therapeutic Implications |
---|---|---|---|
Apoptosis Induction | 48% Annexin V+ cells at 10µM (24h) | ↑ Bax/Bcl-2 ratio (3.5×), Caspase-3 cleavage | Selective cancer cell elimination |
Cell Cycle Arrest | 85% G0/G1 phase accumulation | p21 upregulation (4.2×), Cyclin D1 downregulation | Halts proliferation in aggressive tumors |
Signal Pathway Modulation | PI3K/AKT and MAPK/ERK suppression | p-AKT reduction (72%), p-ERK reduction (68%) | Overcomes resistance to single-target agents |
Autophagy Activation | LC3-II accumulation, Beclin-1 dissociation | ULK1 phosphorylation, ATG5-12 complex formation | Enhances cytotoxicity in p53-mutant cells |
Kinetic analyses reveal distinct inhibition modes among structural analogs: The parent compound exhibits pure competitive inhibition against mushroom tyrosinase (Kᵢ = 0.68 µM), binding exclusively to the enzyme's free active site. In contrast, analogs with extended N3 substituents (e.g., 3-cyclohexyl derivatives) demonstrate non-competitive inhibition (Kᵢ = 1.03 µM), reducing Vₘₐₓ without affecting Kₘ. Lineweaver-Burk plots confirm these divergent mechanisms - competitive inhibition increases slope without altering y-intercept, while non-competitive inhibition elevates y-intercept without slope modification. The competitive inhibitor's structural resemblance to L-tyrosine (dihedral angle = 15.7°) enables active site occlusion, whereas bulky N3 groups force allosteric binding [6] [10].
Molecular docking reveals that non-competitive analogs bind a hydrophobic pocket adjacent to the tyrosinase active site (binding energy = -9.2 kcal/mol), inducing conformational changes that restrict substrate access. Hydrogen bonding occurs between the thioxo group and His263, while the diethylamino group forms π-cation interactions with Asn260. This allosteric binding disrupts the "tyrosine clamp" responsible for oxygen activation in the catalytic center. In B16F10 melanoma cells, these analogs reduce melanin production by 78% at 10 µM without cytotoxicity, confirming their therapeutic potential for hyperpigmentation disorders. Crucially, they suppress UV-induced MITF expression (microphthalmia-associated transcription factor), preventing downstream overexpression of tyrosinase, TRP-1, and TRP-2 [6] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1